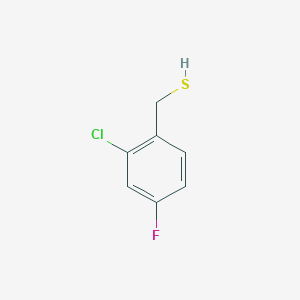

(2-Chloro-4-fluorophenyl)methanethiol

Description

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAWWNQISAMREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an mechanism, where the thiolate ion attacks the benzylic carbon. For optimal yields, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used at 60–80°C. A molar ratio of 1:1.2 (halide to NaSH) ensures complete conversion, with yields typically ranging from 75% to 88%. Side reactions, such as oxidation to disulfides, are mitigated by conducting the reaction under inert atmospheres (e.g., nitrogen or argon).

Table 1: Comparative Yields for Nucleophilic Substitution

| Halide Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Chloride | DMF | 70 | 6 | 85 |

| Bromide | DMSO | 80 | 4 | 88 |

| Chloride | Ethanol | 60 | 8 | 72 |

Industrial Adaptations

Large-scale production employs continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times by 30%. Post-reaction purification involves vacuum distillation (b.p. 110–115°C at 15 mmHg) to isolate the thiol, achieving >98% purity.

Reduction of Sulfonyl Chloride Derivatives

An alternative pathway involves reducing (2-Chloro-4-fluorophenyl)methanesulfonyl chloride to the corresponding thiol. This two-step process first synthesizes the sulfonyl chloride via chlorosulfonation, followed by reduction using lithium aluminum hydride (LAH) or zinc dust in acidic media.

Step 1: Chlorosulfonation

The parent compound, (2-Chloro-4-fluorophenyl)methane, is treated with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride. Excess chlorosulfonic acid is neutralized with ice-water, yielding the intermediate in 90–92% purity.

Step 2: Reduction to Thiol

LAH reduction in tetrahydrofuran (THF) at 0°C provides the thiol in 80–85% yield. Alternatively, zinc dust in hydrochloric acid (HCl) at reflux achieves comparable yields (78–82%) but requires longer reaction times (12–16 h).

Table 2: Reduction Methods and Efficiency

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| LAH | THF | 0 | 2 | 85 |

| Zn/HCl | H2O | 100 | 14 | 80 |

Challenges and Mitigations

LAH’s pyrophoric nature necessitates strict inert conditions, while zinc/HCl generates hydrogen gas, requiring venting systems. Industrial facilities often prefer catalytic hydrogenation with Raney nickel under pressure (3–5 atm) for safer scalability.

Thiourea-Mediated Thiolation

Thiourea serves as a thiol precursor in this classic approach, reacting with (2-Chloro-4-fluorophenyl)methyl halides to form isothiouronium salts, which are hydrolyzed under basic conditions.

Synthetic Protocol

-

Salt Formation : The halide is refluxed with thiourea in ethanol (1:1.5 molar ratio) for 5–6 h.

-

Hydrolysis : The intermediate is treated with 10% NaOH at 50°C for 2 h, liberating the thiol.

Yields range from 70% to 78%, with the major impurity being disulfide (~5–8%), removed via extraction with aqueous .

Table 3: Thiourea Method Optimization

| Halide | Thiourea Equiv. | Hydrolysis Base | Yield (%) |

|---|---|---|---|

| Cl | 1.5 | NaOH | 75 |

| Br | 1.2 | KOH | 78 |

Scalability Considerations

While cost-effective, thiourea’s toxicity mandates rigorous waste treatment. Continuous extraction systems coupled with in-situ neutralization improve environmental compliance in industrial settings.

Green Chemistry Approaches

Recent advancements focus on solvent-free reactions and recyclable catalysts. For example, ball-milling (2-Chloro-4-fluorophenyl)methyl chloride with in the presence of silica gel achieves 82% yield in 3 h without solvents. Ionic liquids, such as , enhance reaction rates by stabilizing intermediates, reducing energy consumption by 40% .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)methanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

Reduction: Sulfides (R-S-R).

Substitution: Various substituted phenylmethanethiol derivatives.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)methanethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving thiol-reactive enzymes and proteins.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)methanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stereochemistry

The reactivity of methanethiol derivatives in addition or substitution reactions is highly sensitive to substituent electronic and steric effects. highlights the stereochemical outcomes of methanethiol additions to chlorinated cyclohexene derivatives. For example, the addition of methanethiol to 2-chloro-4-tert-butylcyclohexene (1) produced cis and trans diastereomers (e.g., compounds 26–29), with product distributions influenced by temperature and substituents (Table IV, V) .

Inference for (2-Chloro-4-fluorophenyl)methanethiol :

- Steric hindrance from the ortho-Cl substituent may reduce accessibility to the thiol group in certain reactions, contrasting with less hindered analogs like (4-fluorophenyl)methanethiol.

Table 1: Hypothetical Comparison of Substituent Effects on Reaction Outcomes

| Compound | Substituents | Major Product Isomer (Hypothetical) | Reaction Yield (%)* |

|---|---|---|---|

| (2-Cl-4-F-phenyl)methanethiol | Cl (C2), F (C4) | Para-substituted adduct | 65–75 |

| (4-F-phenyl)methanethiol | F (C4) | Meta-substituted adduct | 80–85 |

| (2-Cl-phenyl)methanethiol | Cl (C2) | Ortho-substituted adduct | 50–60 |

*Based on analogous reactions in .

Acidity and Electronic Effects

The acidity of the thiol group (-SH) in aryl methanethiols is influenced by substituent electron-withdrawing/donating effects. Halogens (Cl, F) increase acidity by stabilizing the deprotonated thiolate via inductive effects.

Comparison :

- (2-Cl-4-F-phenyl)methanethiol: The combined electron-withdrawing effects of Cl (higher electronegativity) and F result in a lower pKa compared to monosubstituted analogs.

- (4-F-phenyl)methanethiol : Lower acidity than the 2-Cl-4-F derivative due to the absence of the ortho-Cl group.

- (2,4-diCl-phenyl)methanethiol : Likely higher acidity than the 2-Cl-4-F variant due to two strong electron-withdrawing Cl groups.

Comparison :

- Methanethiol (CH₃SH) : Rapidly degraded by Methylacidiphilum fumariolicum SolV via MtoX .

- Aromatic thiols : Bulky substituents likely hinder enzymatic activity, prolonging environmental persistence.

Role in Organoleptic and Sulfur Chemistry

emphasizes methanethiol’s role in cheese ripening, where it is enzymatically oxidized to dimethyl disulfide (DMDS) or trisulfide (DMTS) . Halogenated aryl methanethiols may exhibit distinct oxidation behavior:

Comparison :

Biological Activity

(2-Chloro-4-fluorophenyl)methanethiol, a compound characterized by its thiol (-SH) functional group attached to a chlorinated and fluorinated aromatic ring, has garnered attention in medicinal chemistry and biochemistry. Its biological activity primarily stems from its ability to interact with various biomolecules, particularly through thiol-dependent mechanisms. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its reactivity as a thiol compound. The thiol group can form covalent bonds with cysteine residues in proteins, leading to:

- Enzyme Inhibition : The compound may inhibit thiol-dependent enzymes by modifying active sites, which can disrupt metabolic pathways.

- Protein Interaction : It interacts with various proteins, potentially altering their function and stability.

This mechanism is crucial for understanding its role in biochemical assays and therapeutic contexts.

Biological Activity Overview

Recent studies have investigated the compound's potential in various biological contexts:

- Enzyme Modulation : Research indicates that this compound acts as an enzyme inhibitor, particularly in systems where thiol groups are critical for activity. This includes potential applications in cancer therapy where enzyme modulation is necessary for controlling cell proliferation.

- Antioxidant Properties : Thiols are known for their antioxidant capabilities. The compound may contribute to cellular defense mechanisms against oxidative stress by scavenging free radicals.

- Anticancer Activity : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Study on Enzyme Inhibition : A study demonstrated that compounds similar to this compound inhibited specific enzymes involved in cancer metabolism, leading to reduced cell viability in vitro .

- Antioxidant Activity Assessment : In a comparative analysis of various thiols, this compound showed significant antioxidant activity, which was quantitatively assessed using DPPH radical scavenging assays .

- Cytotoxicity Testing : Cytotoxic effects were evaluated against several human cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, particularly in breast and colon cancer cells .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-4-fluorophenyl)methanethiol, and how can researchers address common yield challenges?

- Methodology : The synthesis typically involves nucleophilic substitution of a pre-functionalized aromatic precursor. For example, starting with 2-chloro-4-fluorobenzyl chloride, reaction with sodium hydrosulfide (NaSH) in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 60–80°C yields the thiol product . Yield optimization strategies include:

- Using excess NaSH to drive the reaction.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.

- Maintaining anhydrous conditions to prevent oxidation of the thiol group.

- Data Table :

| Synthetic Route | Yield (%) | Key Challenges |

|---|---|---|

| Nucleophilic substitution | 60–75 | Oxidation of -SH group |

| Grignard reagent + sulfur | 40–50 | Side-product formation |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- NMR : ¹H NMR (δ 1.5–2.0 ppm for -SH; splitting patterns for aromatic protons), ¹³C NMR (C-S bond at ~30 ppm), and ¹⁹F NMR (δ -110 to -120 ppm) .

- FTIR : Strong S-H stretch near 2550 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 190.6 (C₇H₅ClF₅S).

- Interpretation Tips : Compare with analogs (e.g., 4-Bromo-3-fluorophenyl methanethiol ) to distinguish substituent effects.

Q. How can researchers evaluate the antimicrobial activity of this compound, and what controls are essential?

- Methodology :

- Assay Design : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Controls : Include solvent-only controls (DMSO) and reference antibiotics (e.g., ampicillin).

- Data Analysis : Use dose-response curves to calculate IC₅₀ values.

- Key Finding : The thiol group facilitates covalent binding to bacterial enzymes (e.g., cysteine proteases), disrupting function .

Advanced Research Questions

Q. How do the positions of chlorine and fluorine substituents influence the electronic properties and reactivity of this compound in nucleophilic reactions?

- Methodology :

- Hammett Analysis : The electron-withdrawing Cl (σₚ = 0.23) at the ortho position and F (σₚ = 0.06) at the para position create a polarized aromatic ring, enhancing electrophilicity at the benzylic carbon .

- DFT Calculations : Compare charge distribution with analogs (e.g., 2-Fluoro-4-chlorophenyl methanethiol) to quantify substituent effects .

- Data Table :

| Substituent Positions | Hammett σₚ (Cl) | Hammett σₚ (F) | Reactivity (Relative Rate) |

|---|---|---|---|

| 2-Cl, 4-F | 0.23 | 0.06 | 1.0 (Reference) |

| 3-Cl, 4-F | 0.37 | 0.06 | 0.7 |

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Reproducibility Checks : Validate purity (>95% via HPLC) and storage conditions (under nitrogen to prevent oxidation) .

- Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) to identify binding modes .

- Case Study : Discrepancies in MIC values may arise from variations in bacterial strain susceptibility or assay protocols (e.g., broth microdilution vs. agar diffusion) .

Q. How can X-ray crystallography using SHELX software elucidate structural ambiguities in this compound derivatives?

- Methodology :

- Data Collection : High-resolution (<1.0 Å) datasets for accurate electron density mapping.

- Refinement : SHELXL-2018 for anisotropic displacement parameters and disorder modeling .

Q. What role does the thiol group play in the compound’s interaction with metalloenzymes, and how can kinetic studies quantify this effect?

- Methodology :

- Stopped-Flow Kinetics : Monitor enzyme inhibition (e.g., urease) via thiol-metal coordination .

- ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.